molecular formula C15H19N5O2S B2804059 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide CAS No. 1421481-72-2

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide

Cat. No.: B2804059
CAS No.: 1421481-72-2
M. Wt: 333.41
InChI Key: LDQQAGXNUFRECZ-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpiperazine moiety linked to a pyrimidine ring, which is further connected to a methanesulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide typically involves multi-step organic reactionsThe final step involves the addition of the methanesulfonamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the field of neurodegenerative disease research .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-23(21,22)18-13-11-16-15(17-12-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQQAGXNUFRECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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